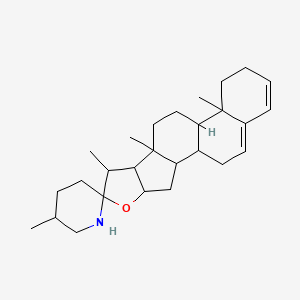![molecular formula C15H13N3O3S B13745448 1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide CAS No. 1245649-77-7](/img/structure/B13745448.png)
1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with a tosyl group and a carboxamide functionality. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable candidate for various scientific applications.
Méthodes De Préparation
The synthesis of 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of pyrrolo[2,3-b]pyridine derivatives often involves the use of palladium-catalyzed cross-coupling reactions, followed by cyclization and functional group modifications . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often employing advanced techniques such as microwave-assisted synthesis and continuous flow chemistry.
Analyse Des Réactions Chimiques
1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions can produce amines.
Applications De Recherche Scientifique
In medicinal chemistry, it has shown promise as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and progression . Additionally, this compound has been investigated for its immunomodulatory properties, making it a potential candidate for treating immune-related diseases . In the field of biology, it has been used as a tool compound to study cellular signaling pathways and protein interactions. Furthermore, its unique chemical properties make it a valuable building block for the synthesis of more complex molecules in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to the suppression of tumor growth and induction of apoptosis in cancer cells. Additionally, the compound’s immunomodulatory effects are mediated through its interaction with key proteins involved in immune response regulation .
Comparaison Avec Des Composés Similaires
1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide can be compared to other pyrrolo[2,3-b]pyridine derivatives, such as 1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-boronic acid and 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine . While these compounds share a similar core structure, their functional groups and chemical properties differ, leading to variations in their biological activities and applications. For instance, 1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-boronic acid is used in boron-based drug design, while 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine has been studied for its potential as a kinase inhibitor . The unique combination of functional groups in 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide makes it a distinct and valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
1245649-77-7 |
|---|---|
Formule moléculaire |
C15H13N3O3S |
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H13N3O3S/c1-10-4-6-12(7-5-10)22(20,21)18-13(14(16)19)9-11-3-2-8-17-15(11)18/h2-9H,1H3,(H2,16,19) |
Clé InChI |
SZSRRBOLPJSLRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




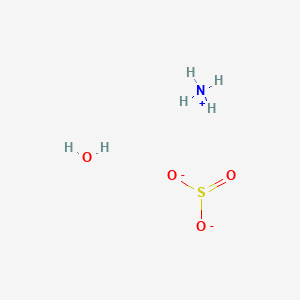
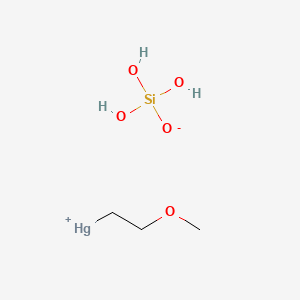
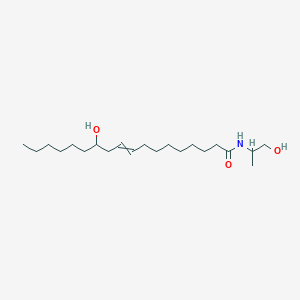
![3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione](/img/structure/B13745396.png)
![(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone](/img/structure/B13745402.png)
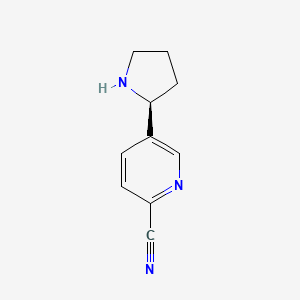
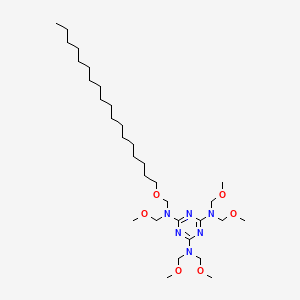
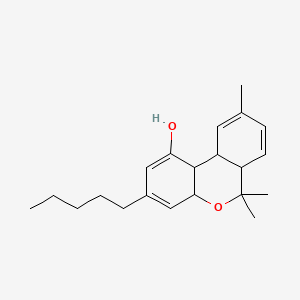
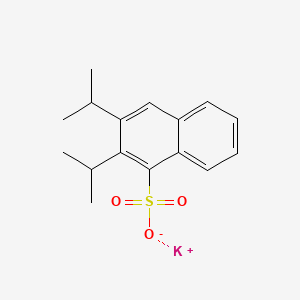
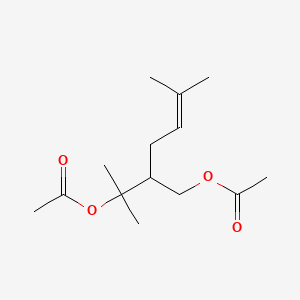
![8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B13745440.png)
